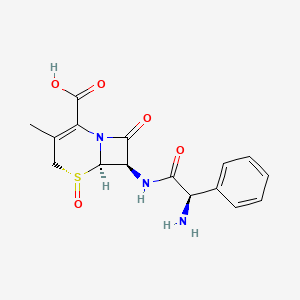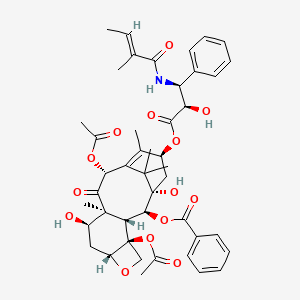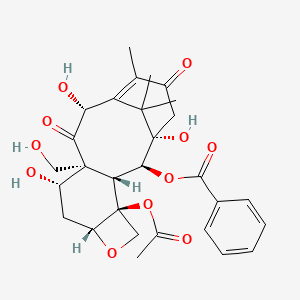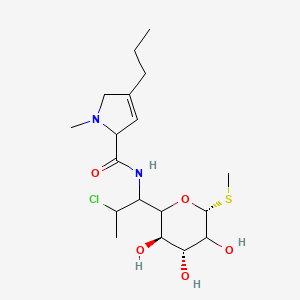
Faropenem Related Compound 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Faropenem Related Compound 4 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class, and is used for the treatment of bacterial infections . The compound appears as a white to light brown powder .
Synthesis Analysis
The synthesis of Faropenem involves treating a compound of a specific formula with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent . Another method involves using (3R, 4R)-4-acetoxy-3-[®(t-butyldimethylsilyloxy)ethyl]2-azetidinone as the primary material .Molecular Structure Analysis
The molecular formula of Faropenem Related Compound 4 is C15H19NO5S . Its molecular weight is 325.39 .Chemical Reactions Analysis
Faropenem, the parent compound of Faropenem Related Compound 4, is a beta-lactam antibiotic. It acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .Physical And Chemical Properties Analysis
Faropenem Related Compound 4 is a white to light brown powder . Its molecular formula is C15H19NO5S and its molecular weight is 325.39 .Applications De Recherche Scientifique
Antibacterial Activity Against Anaerobic Bacteria
Faropenem, a new oral penem, has demonstrated significant in vitro activity against a wide range of anaerobic bacteria, including strains of the Bacteroides fragilis group, Porphyromonas species, Prevotella species, and others. This suggests its potential use in treating infections caused by these anaerobic pathogens (Wexler et al., 2002).
Effectiveness Against Periodontal Bacteria
Faropenem has shown considerable antibacterial potency against periodontal bacteria, including Porphyromonas gingivalis, Prevotella spp., and Actinomyces spp. Its bactericidal action and post-antibiotic effect make it a potential candidate for treating periodontal infections (Milazzo et al., 2003).
Target Affinities and Impact on Bacterial Morphology
Faropenem exhibits high binding affinity to penicillin-binding proteins (PBPs) in both Gram-positive and Gram-negative bacteria, influencing bacterial morphology. Its effectiveness is demonstrated through the concentration-dependent bactericidal effect, showcasing its potential in treating infections caused by these pathogens (Dalhoff et al., 2003).
Activity Against Tuberculosis
Faropenem has been identified as a potential candidate for alternative therapy in drug-resistant tuberculosis. It efficiently kills Mycobacterium tuberculosis, showing superior activity compared to traditional antituberculosis drugs (Dhar et al., 2014).
Pharmacokinetics in Humans
A study on the population pharmacokinetics of faropenem in healthy human volunteers and patients revealed insights into its absorption and distribution. This information is crucial for optimizing its use in clinical settings (Hirooka et al., 2005).
Cross-Resistance to Carbapenems
Research indicates that in vitro development of faropenem resistance in Escherichia coli isolates can lead to cross-resistance to carbapenems. This is a crucial consideration in antibiotic resistance management (Gandra et al., 2020).
Clinical Studies and Applications
Faropenem's broad antibacterial spectrum makes it effective for treating various infections such as respiratory, urinary, and skin infections. Its action mechanism, antibacterial activity, and clinical applications have been reviewed, offering a comprehensive understanding of its therapeutic potential (Li Jing, 2011).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
106559-80-2 |
|---|---|
Nom du produit |
Faropenem Related Compound 4 |
Formule moléculaire |
C15H19NO5S |
Poids moléculaire |
325.39 |
Apparence |
White to light brown powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-, 2-propen-1-yl ester, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)





